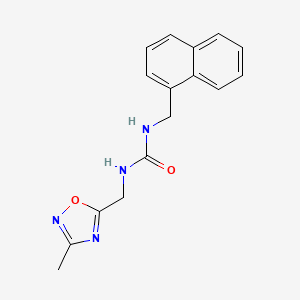

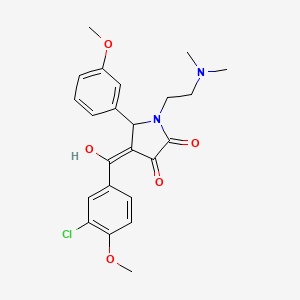

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its common reactions, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This would include the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties such as acidity or basicity, reactivity, and stability.Scientific Research Applications

Conformational Adjustments in Urea Derivatives

Research by Phukan and Baruah (2016) examines the conformational adjustments in urea derivatives, revealing insights into homodimeric hydrogen-bonded assemblies. These findings are crucial for understanding the self-assembly and polymorphism of such compounds, which could have implications in materials science and nanotechnology (Phukan & Baruah, 2016).

Anticancer Properties

A study by Salahuddin et al. (2014) explores the synthesis, characterization, and anticancer evaluation of oxadiazole derivatives. This research highlights the potential therapeutic applications of such compounds against cancer, providing a foundation for future drug development (Salahuddin et al., 2014).

Anti-HIV Activity

El‐Sayed et al. (2009) have synthesized new oxadiazole derivatives, evaluating their anti-HIV activity. Their work demonstrates the potential of these compounds in developing antiviral therapies, contributing to the ongoing search for effective HIV treatments (El‐Sayed et al., 2009).

Luminescent Biosensors

Lei et al. (2022) developed a urea-functionalized metal-organic framework that serves as a dual-responsive luminescent biosensor. This innovative application allows for the detection of biomarkers related to human poisoning, showcasing the versatility of urea derivatives in sensor technology (Lei et al., 2022).

Fluorescent Sensors for Hg(II) Detection

Tayade et al. (2014) introduced a naphthalene-based fluorescent sensor with a urea linkage for selective detection of Hg(II) ions. This sensor's application in live cell imaging and environmental monitoring underscores the role of urea derivatives in analytical chemistry (Tayade et al., 2014).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Future Directions

This would involve a discussion of potential future research directions, applications, or improvements to the synthesis method.

Please consult with a qualified professional or refer to the appropriate literature for specific information on this compound. It’s always important to handle all chemicals with the appropriate safety measures. If you’re planning to synthesize or work with this compound, please do so under the guidance of a knowledgeable supervisor in a controlled laboratory environment.

properties

IUPAC Name |

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11-19-15(22-20-11)10-18-16(21)17-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLIXKTUUYRVBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2834586.png)

![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2834591.png)

![5-(4-methylbenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2834593.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2834595.png)

![methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2834598.png)

![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)